molecular formula C8H8BrFO B061342 1-(2-Bromoethoxy)-2-fluorobenzene CAS No. 193220-21-2

1-(2-Bromoethoxy)-2-fluorobenzene

Cat. No. B061342
CAS RN: 193220-21-2
M. Wt: 219.05 g/mol
InChI Key: NSMQOWMNTQCZPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multiple steps including diazotization, bromination, and the use of different catalysts and conditions to achieve the desired products. These processes highlight the complexity and the need for precise control over reaction conditions to synthesize specific fluorobenzene derivatives (Guo Zhi-an, 2009); (Song Yan-min, 2007).

Molecular Structure Analysis

Molecular structure analysis of 1-bromo-2-fluorobenzenes and their derivatives, using techniques such as GC-MS, 1HNMR, and X-ray crystallography, helps in confirming the structural integrity and purity of the synthesized compounds. These analytical methods are crucial for understanding the molecular configuration and ensuring the accuracy of the chemical synthesis (Jianbin Chen et al., 2014).

Chemical Reactions and Properties

Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocyclic structures, showcasing their reactivity and potential utility in organic synthesis (Jianbin Chen et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2-Bromoethoxy)-2-fluorobenzene and related compounds, such as their melting points, boiling points, and solubility, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of functional groups, affecting their behavior in different chemical reactions and environments.

Chemical Properties Analysis

The chemical properties, including reactivity with different nucleophiles, stability under various conditions, and the ability to participate in complex chemical reactions, underline the significance of 1-(2-Bromoethoxy)-2-fluorobenzene in synthetic chemistry. Studies on carbonylative transformation and the synthesis of heterocycles provide insight into the broad applicability of these compounds in creating valuable chemical products (Jianbin Chen et al., 2014).

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

1-(2-Bromoethoxy)-2-fluorobenzene is an important intermediate in pharmaceutical synthesis. It is used in the preparation of dofetilide, a medication for treating arrhythmia. The synthesis involves the Williamson Reaction, with factors like reaction temperature, solvent, time, and proportions being crucial for efficient production (Zhai Guang-xin, 2006).

Organometallic Chemistry and Catalysis

The compound plays a significant role in organometallic chemistry and catalysis. It is utilized in palladium-catalyzed carbonylative reactions with various nucleophiles, enabling the synthesis of heterocycles. This showcases its versatility in organic synthesis (Jianbin Chen et al., 2014).

Solvent in Transition-Metal-Based Catalysis

1-(2-Bromoethoxy)-2-fluorobenzene, due to its fluorine substituents, can act as a non-coordinating solvent in transition-metal-based catalysis. It is especially effective due to its reduced ability to donate π-electron density, thus being used as an inert medium for various catalytic reactions (S. Pike et al., 2017).

Photofragment Translational Spectroscopy

This compound is also significant in the field of photofragment translational spectroscopy. Studies involving ultraviolet photodissociation of similar bromo-fluorobenzene compounds at 266 nm have provided insights into the energy distributions and anisotropy parameters, contributing to a better understanding of molecular dynamics and reactions (Xi-Bin Gu et al., 2001).

properties

IUPAC Name

1-(2-bromoethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQOWMNTQCZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368398
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-fluorobenzene

CAS RN

193220-21-2
Record name 1-(2-bromoethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-fluorobenzene
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